Cas no 942012-66-0 (4-ethoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide)

4-ethoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 942012-66-0
- 4-ethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- 4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide
- 4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
- AKOS024466551
- F2783-1328
- 4-ethoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide
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- Inchi: 1S/C19H22N2O4S/c1-3-25-16-7-9-17(10-8-16)26(23,24)20-15-6-11-18(14(2)13-15)21-12-4-5-19(21)22/h6-11,13,20H,3-5,12H2,1-2H3
- InChI Key: YZRPUQXJRHTEKK-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)OCC)(NC1C=CC(=C(C)C=1)N1C(CCC1)=O)(=O)=O
Computed Properties
- Exact Mass: 374.13002836g/mol
- Monoisotopic Mass: 374.13002836g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 581
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.1Ų
- XLogP3: 2.6
4-ethoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2783-1328-2μmol |
4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |
942012-66-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2783-1328-5μmol |
4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |
942012-66-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2783-1328-10μmol |
4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |
942012-66-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2783-1328-2mg |
4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |
942012-66-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2783-1328-40mg |
4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |
942012-66-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2783-1328-1mg |
4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |
942012-66-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2783-1328-5mg |
4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |
942012-66-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2783-1328-10mg |
4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |
942012-66-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2783-1328-15mg |
4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |
942012-66-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2783-1328-25mg |
4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide |
942012-66-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
4-ethoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide Related Literature
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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3. Book reviews
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
Additional information on 4-ethoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide
Introduction to 4-ethoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide (CAS No. 942012-66-0)
4-Ethoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide (CAS No. 942012-66-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number, is a member of the sulfonamide class of compounds, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of this molecule, characterized by its ethoxy, methyl, and 2-oxopyrrolidinyl substituents, contributes to its distinct pharmacological properties.
The chemical structure of 4-ethoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide consists of a benzene ring substituted with an ethoxy group at the 4-position and a sulfonamide moiety attached to a phenyl ring. The phenyl ring is further substituted with a methyl group at the 3-position and a 2-oxopyrrolidinyl group at the 4-position. This intricate arrangement of functional groups imparts specific interactions with biological targets, making it a valuable candidate for various therapeutic applications.
Recent studies have highlighted the potential of 4-ethoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide in the treatment of neurological disorders. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent neuroprotective effects by modulating specific neurotransmitter systems. The compound's ability to cross the blood-brain barrier and its low toxicity profile make it an attractive candidate for further development in this area.
In addition to its neuroprotective properties, 4-ethoxy-N-3-methyl-4-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide has also been investigated for its anti-inflammatory and analgesic effects. Studies conducted in animal models have demonstrated that this compound can effectively reduce inflammation and pain, suggesting its potential use in treating conditions such as arthritis and chronic pain. The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and the modulation of pain signaling pathways.
The pharmacokinetic properties of 4-ethoxy-N-3-methyl-4-(2-oxopyrrolidin-1-y l)phenylbenzene -1-sulfonamide have been extensively studied to optimize its therapeutic potential. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with a particular affinity for brain tissue. The compound is metabolized primarily in the liver via cytochrome P450 enzymes and is excreted mainly through the kidneys.
Clinical trials are currently underway to evaluate the safety and efficacy of 4 -ethoxy -N -3 -methyl -4 -(2 -oxopyrrolidin -1 -yl )phenylbenzene -1 -sulfonamide in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical development.
The synthesis of 4 -ethoxy -N -3 -methyl -4 -(2 -oxopyrrolidin -1 -yl )phenylbenzene -1 -sulfonamide involves several steps, including the preparation of key intermediates such as 4-bromoacetophenone and 2-bromoethyl acetate. The final step typically involves coupling these intermediates under appropriate reaction conditions to form the desired product. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is crucial for large-scale pharmaceutical applications.
In conclusion, 4 -ethoxy -N -3 -methyl -4 -(2 -oxopyrrolidin -1 -yl )phenylbenzene -1 -sulfonamide (CAS No. 942012 -66 -0) represents a promising candidate in the development of new therapeutic agents for neurological disorders, inflammation, and pain management. Its unique chemical structure, favorable pharmacokinetic properties, and promising preclinical results make it an exciting area of ongoing research in medicinal chemistry and pharmaceutical science.
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